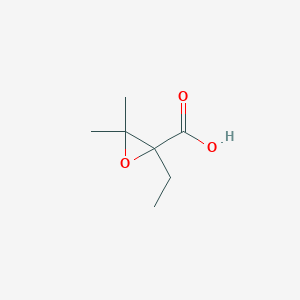
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is an organic compound with the molecular formula C7H12O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Catalysts may also be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the ring-opening oxidation reactions.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid involves its reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxirane: Lacks the ethyl group and carboxylic acid functionality.
3,3-Dimethyloxirane-2-carboxylic acid: Similar structure but without the ethyl group.
2-Ethyl-2,3-dimethyloxirane: Similar but lacks the carboxylic acid group
Uniqueness
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to the presence of both the ethyl group and the carboxylic acid functionality, which impart distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
854848-53-6 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-ethyl-3,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-4-7(5(8)9)6(2,3)10-7/h4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
HYMMGBHFOMVVTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)

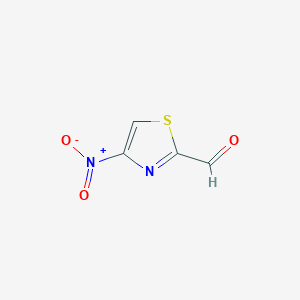
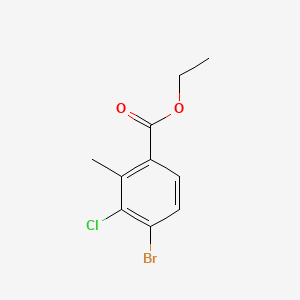

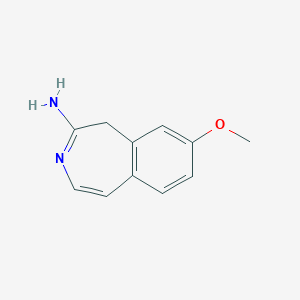
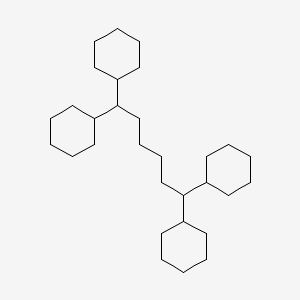



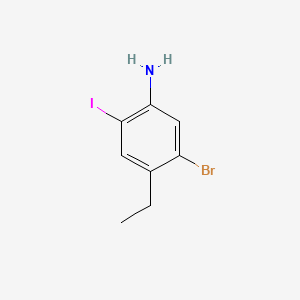

![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)

